4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid
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Overview
Description
4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrimidine ring attached to a pyrrolidine ring, with a hydroxyl group and a carboxylic acid group
Preparation Methods
The synthesis of 4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine derivatives with pyrrolidine derivatives under specific reaction conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-carboxylic acid: Lacks the pyrimidine ring and hydroxyl group.
4-Hydroxy-2-pyrrolidinone: Contains a pyrrolidinone ring instead of a pyrrolidine ring.
Pyrimidine-4-carboxylic acid: Lacks the pyrrolidine ring and hydroxyl group. The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Biological Activity
4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid (also known as CID 61252399) is a compound with potential biological significance, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its structural characteristics, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C9H11N3O3. The compound features a pyrrolidine ring substituted with a pyrimidine group, which is believed to contribute to its biological activities. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C9H11N3O3 |
SMILES | C1C(CN(C1C(=O)O)C2=NC=NC=C2)O |
InChI | InChI=1S/C9H11N3O3/c13... |
InChIKey | WSMJKBXOBIAVKU-UHFFFAOYSA-N |
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds containing similar structural motifs. For instance, derivatives with β-amino acid moieties have shown promising activity against various viruses, including herpes simplex virus (HSV) and tobacco mosaic virus (TMV). Although specific data on this compound is limited, its structural analogs suggest a potential for antiviral activity through mechanisms such as inhibition of viral replication or interference with viral protein functions .
Anti-inflammatory Effects
The compound's structural features may also confer anti-inflammatory properties. Research on related pyrimidine derivatives has demonstrated significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory responses. For example, certain pyrimidine derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound could similarly modulate inflammatory pathways.
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, based on analogs and related compounds, it is hypothesized that the compound may interact with specific enzymes or receptors involved in viral replication and inflammation. Such interactions could lead to downstream effects that inhibit disease processes.
Case Studies and Research Findings
While direct case studies specifically focusing on this compound are scarce, several studies involving structurally similar compounds provide insight into its potential applications:
- Antiviral Activity : Compounds with similar structures have been tested against HSV and TMV, showing effective inhibition at concentrations around 500 μg/mL .
- Anti-inflammatory Activity : Pyrimidine derivatives have shown effective COX inhibition with IC50 values in the low micromolar range, indicating strong anti-inflammatory potential .
Properties
Molecular Formula |
C9H11N3O3 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
4-hydroxy-1-pyrimidin-4-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H11N3O3/c13-6-3-7(9(14)15)12(4-6)8-1-2-10-5-11-8/h1-2,5-7,13H,3-4H2,(H,14,15) |
InChI Key |
WSMJKBXOBIAVKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1C(=O)O)C2=NC=NC=C2)O |
Origin of Product |
United States |
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